4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde

Description

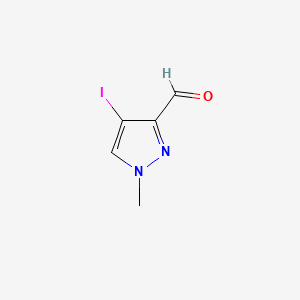

4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde (CAS: 1214997-78-0) is a halogenated pyrazole derivative with the molecular formula C₅H₅IN₂O and a molecular weight of 236.01 g/mol . Its structure features a pyrazole core substituted with an iodine atom at the 4-position, a methyl group at the 1-position, and an aldehyde functional group at the 3-position. This compound is typically stored under inert conditions at 2–8°C due to its sensitivity to light and air . Its primary applications include serving as a building block in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine substituent .

Properties

IUPAC Name |

4-iodo-1-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWBNGXXAAJVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693381 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214997-78-0 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde typically involves cyclocondensation reactions. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. Industrial production methods may involve more scalable processes, including continuous flow synthesis to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride, resulting in the formation of alcohols.

Scientific Research Applications

4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The compound’s nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, facilitating its binding to various biological targets . This dual functionality is crucial in its biological activity and effectiveness in different applications.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde and its analogs:

Key Observations:

- Iodine vs. Chlorine Substituents: The iodine atom in the target compound increases molecular weight by ~126 g/mol compared to non-halogenated analogs (e.g., 1-Methyl-1H-pyrazole-4-carbaldehyde) and enhances reactivity in metal-catalyzed coupling reactions . In contrast, chlorine-containing analogs (e.g., 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) are more commonly associated with biological activity due to their electron-withdrawing effects .

- N1 Substituents : Methyl and phenyl groups at the N1 position influence steric and electronic properties. Methyl groups (as in the target compound) are smaller, favoring solubility, while bulky aryl groups (e.g., phenyl) enhance thermal stability .

Reactivity Comparison :

- The iodine atom in the target compound facilitates Ullmann and Suzuki couplings , enabling aryl-aryl bond formation .

- Non-halogenated analogs (e.g., 1-Methyl-1H-pyrazole-4-carbaldehyde) are more prone to aldehyde-specific reactions (e.g., condensations) but lack halogen-directed cross-coupling utility .

Spectral and Analytical Data

- IR Spectroscopy: The aldehyde C=O stretch in the target compound appears at 1692 cm⁻¹, consistent with analogs like 5-(2-Chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carbaldehyde (1692 cm⁻¹) . Non-halogenated derivatives show similar peaks but lack iodine-induced electronic effects on adjacent groups.

- ¹H NMR: The aldehyde proton in the target compound resonates at δ 9.98 ppm, slightly downfield compared to non-iodinated analogs (e.g., δ 9.85–9.92 ppm), likely due to the electron-withdrawing iodine .

Commercial Availability and Cost

Biological Activity

4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde has the molecular formula and a molecular weight of 236.01 g/mol. The compound features an iodine atom at the 4-position and an aldehyde functional group at the 3-position of the pyrazole ring, which influences its reactivity and biological properties. Its low water solubility may affect its pharmacokinetics and bioavailability, critical factors in drug development .

Synthesis

The synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde typically involves cyclocondensation reactions. A common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents, allowing for controlled introduction of the iodine substituent and the aldehyde group .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde. Compounds with a pyrazole scaffold have shown promise against various cancer cell lines:

- Cell Lines Tested :

- Lung cancer

- Brain cancer

- Colorectal cancer

- Renal cancer

- Prostate cancer

- Pancreatic cancer

- Blood cancer

In vitro studies suggest that derivatives of this compound can inhibit the growth of several cancer types, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Antibacterial and Anti-inflammatory Properties

In addition to its anticancer activity, 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde has been investigated for its antibacterial and anti-inflammatory properties. The pyrazole moiety is commonly associated with various biologically active compounds, suggesting that this compound may interact with multiple biochemical pathways:

- Antibacterial Activity : Demonstrated potential against various bacterial strains.

- Anti-inflammatory Activity : Exhibited significant effects in reducing inflammation markers in preclinical models .

The mechanism by which 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde exerts its biological effects is still under investigation. However, it is believed that:

- The iodine atom enhances reactivity and binding affinity to biological targets.

- The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .

Comparative Analysis with Related Compounds

To understand the unique properties of 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde | C5H5IN2O | Iodine at different position; different activities |

| 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde | C5H5BrN2O | Bromine instead of iodine; altered reactivity |

| 4-Methyl-1H-pyrazole-3-carbaldehyde | C6H7N2O | Lacks halogen; simpler structure |

The presence of iodine in 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde distinguishes it from similar compounds, enhancing its potential reactivity in both chemical synthesis and biological interactions .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

- Study on Anticancer Activity : A study demonstrated that pyrazole derivatives significantly inhibited tumor growth in xenograft models, with IC50 values indicating potent antiproliferative effects.

- Anti-inflammatory Assessment : Another study evaluated the anti-inflammatory effects using animal models, showing a marked reduction in inflammatory cytokines after treatment with pyrazole derivatives .

Q & A

Q. What are the standard synthetic routes for 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde?

The compound is typically synthesized via halogenation and nucleophilic substitution. A common approach involves reacting a pre-functionalized pyrazole core (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with an iodine source under alkaline conditions. For example, substituting chlorine with iodine via nucleophilic aromatic substitution requires a catalyst like K₂CO₃ and polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–100°C) . Alternative methods include Vilsmeier-Haack formylation of iodinated pyrazole intermediates .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- Single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry and substituent positions .

- NMR spectroscopy : H NMR (aldehyde proton at δ 9.8–10.2 ppm) and C NMR (carbonyl carbon at δ 190–195 ppm) .

- IR spectroscopy to identify the aldehyde C=O stretch (~1700 cm) and C-I bond vibrations (~500 cm) .

- Elemental analysis to validate purity (>95%) .

Q. What are the common reactivity patterns of the aldehyde group in this compound?

The aldehyde group undergoes condensation reactions with hydrazines to form hydrazones, which are precursors for bioactive heterocycles (e.g., thiazoles, pyrazolines). Schiff base formation with amines is also well-documented, enabling applications in coordination chemistry and drug discovery .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency in the synthesis of this compound?

Iodination efficiency depends on:

- Catalyst selection : K₂CO₃ or Cs₂CO₃ improves nucleophilic substitution rates compared to weaker bases .

- Solvent polarity : DMSO enhances iodine solubility and reaction kinetics .

- Temperature control : Prolonged heating (>12 hours) at 90°C maximizes yield but risks aldehyde oxidation; inert atmospheres (N₂/Ar) mitigate degradation .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Cs₂CO₃ | +15–20% |

| Solvent | DMSO | +25% vs. DMF |

| Reaction Time | 12–14 hours | Plateau after 14h |

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?

Discrepancies in splitting patterns often arise from rotational isomerism or solvent effects. Strategies include:

Q. What strategies are effective for designing bioactive derivatives from this compound?

- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position to enhance electrophilicity for nucleophilic attacks in enzyme binding .

- Pharmacophore hybridization : Combine the pyrazole core with known bioactive motifs (e.g., isoxazoles, thiazoles) via aldehyde-mediated condensations .

- In silico docking : Screen derivatives against target proteins (e.g., CRF-1 receptors) to prioritize synthesis .

Q. How does the iodine substituent influence the compound’s stability under varying storage conditions?

The C-I bond is susceptible to photolytic cleavage. Stability studies recommend:

Q. What computational methods are suitable for studying its electronic properties?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles/nucleophiles .

- Molecular dynamics (MD) simulations : Assess solvation effects and conformational flexibility in biological environments .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for similar pyrazole carbaldehydes?

Variations (e.g., 150–152°C vs. 145–148°C) may stem from:

- Polymorphism : Recrystallization from different solvents (ethanol vs. acetone) produces distinct crystal forms .

- Purity : HPLC-grade solvents reduce impurities that depress melting points .

- Methodology : Differential scanning calorimetry (DSC) provides more accurate data than capillary methods .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.